3-Bromo-5-(2-methoxyethoxy)aniline
Description
3-Bromo-5-(2-methoxyethoxy)aniline is a halogenated aniline derivative featuring a bromine atom at the 3-position and a 2-methoxyethoxy group at the 5-position of the benzene ring. This compound is primarily utilized in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) to generate biaryl structures, as demonstrated in patent applications for pharmaceutical intermediates . The 2-methoxyethoxy substituent enhances solubility in polar solvents, while the bromine atom facilitates further functionalization via halogen exchange or coupling reactions.
Properties
IUPAC Name |
3-bromo-5-(2-methoxyethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-12-2-3-13-9-5-7(10)4-8(11)6-9/h4-6H,2-3,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUSPSZYIAVPBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=CC(=C1)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(2-methoxyethoxy)aniline typically involves the following steps:
Bromination: Aniline is first brominated to introduce a bromine atom at the 3-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
Etherification: The brominated aniline is then subjected to etherification to introduce the 2-methoxyethoxy group at the 5-position. This can be done using 2-methoxyethanol in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of 3-Bromo-5-(2-methoxyethoxy)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-5-(2-methoxyethoxy)aniline can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under suitable conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products:
Substitution Products: Various substituted anilines depending on the nucleophile used.
Oxidation Products: Quinones or nitro compounds.
Reduction Products: Amines or hydroxylamines.
Coupling Products: Biaryl compounds.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Can be used in catalytic processes to form various organic compounds.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of new drugs due to its aniline structure, which is a common motif in many pharmaceuticals.
Biological Studies: Used in studies to understand the interaction of aniline derivatives with biological systems.
Industry:
Dye and Pigment Production: Used in the synthesis of dyes and pigments due to its aromatic structure.
Polymer Industry: Can be used as a monomer or additive in the production of polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(2-methoxyethoxy)aniline depends on its application:
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
3-Bromo-5-(trifluoromethyl)aniline (CAS: 54962-75-3):
The trifluoromethyl group is strongly electron-withdrawing, reducing the electron density of the aromatic ring and the amine group. This increases acidity (pKa ~2–3) compared to 3-Bromo-5-(2-methoxyethoxy)aniline (pKa ~4–5, estimated), which has an electron-donating 2-methoxyethoxy group. The trifluoromethyl group also imparts higher metabolic stability in drug candidates .3-Bromo-5-(difluoromethoxy)aniline :
The difluoromethoxy group (-OCF₂H) is less electron-withdrawing than trifluoromethyl but more electronegative than methoxyethoxy. This intermediate polarity enhances electrophilic substitution reactivity at the para position relative to the bromine .3-Bromo-2-ethoxy-5-fluoroaniline (CAS: 1096354-40-3):
The ethoxy and fluoro substituents create a sterically hindered environment. The fluorine atom’s inductive effect slightly deactivates the ring, reducing coupling reaction rates compared to 3-Bromo-5-(2-methoxyethoxy)aniline .
Positional Isomerism
- 4-Bromo-2-(2-methoxyethoxy)aniline (CAS: 675590-22-4):
A positional isomer with bromine at the 4-position and methoxyethoxy at the 2-position. This arrangement alters regioselectivity in cross-coupling reactions, favoring borylation at the 2-position instead of the 5-position observed in the target compound .
Data Tables
Table 1: Physicochemical Properties
*LogP values estimated via computational tools.
Table 2: Reactivity in Cross-Coupling Reactions
Key Research Findings
- Synthetic Versatility : The 2-methoxyethoxy group in 3-Bromo-5-(2-methoxyethoxy)aniline improves solubility in dioxane and acetonitrile, critical for homogeneous catalytic reactions .
- Biological Relevance : Compounds with trifluoromethyl or difluoromethoxy groups exhibit enhanced bioavailability and target binding in kinase inhibitors, whereas methoxyethoxy derivatives are preferred for solubility-driven formulations .
- Steric Limitations : Bulky substituents like methoxyethoxy reduce reaction rates in sterically sensitive reactions (e.g., Heck coupling), favoring smaller groups like fluoro or chloro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
